methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate
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Overview
Description
Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is an organic compound characterized by the presence of a pyrazole ring substituted with nitro groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 3,4-dinitropyrazole with methyl 4-formylbenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino-substituted pyrazole derivatives.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of high-energy materials and explosives due to the presence of nitro groups
Mechanism of Action
The mechanism of action of methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with similar energetic properties due to the presence of nitro groups and a pyrazole ring.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Known for its high energy density and stability.
Uniqueness
Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to the combination of a benzoate ester with a dinitropyrazole moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in high-energy materials and pharmaceuticals .
Biological Activity
Methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemical development. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀N₄O₆, with a molecular weight of approximately 306.23 g/mol. The compound features a benzoate moiety with a methyl ester group and a 3,4-dinitro-1H-pyrazole substituent, contributing to its unique chemical reactivity and biological properties.
Anti-inflammatory Properties
Research indicates that compounds containing dinitropyrazole structures may exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This compound may similarly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
Cytotoxic Effects
The presence of nitro groups in this compound is believed to contribute to its cytotoxic effects against various cancer cell lines. Nitro groups can undergo bioreduction to generate reactive intermediates that interact with cellular macromolecules, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi. Preliminary studies suggest that this compound could inhibit the growth of pathogenic microorganisms, although specific data on its efficacy is still limited .
The mechanism of action for this compound involves several pathways:
- Reactive Intermediate Formation : The nitro groups can be reduced to form reactive intermediates that covalently bind to proteins or nucleic acids, altering cellular functions.
- Enzyme Interaction : The compound may interact with various enzymes or receptors within cells, influencing metabolic pathways related to inflammation and cell proliferation .
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dinitropyrazole with methyl 4-formylbenzoate under basic conditions. Common reagents include sodium hydroxide or potassium carbonate to facilitate the reaction.
Data Table: Biological Activities Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
Cytotoxicity | Induction of apoptosis in cancer cell lines | |
Antimicrobial | Inhibition of pathogenic microorganisms |
Study on Anti-inflammatory Activity
A study published in PubMed Central examined various pyrazole derivatives for their anti-inflammatory effects. Compounds similar to this compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Research on Cytotoxicity
Another investigation focused on the cytotoxic effects of nitro-substituted pyrazoles against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity due to reactive intermediate formation upon reduction of nitro groups.
Properties
IUPAC Name |
methyl 4-[(3,4-dinitropyrazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c1-22-12(17)9-4-2-8(3-5-9)6-14-7-10(15(18)19)11(13-14)16(20)21/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTVIHXKWSZXPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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